molecular formula C12H13BrO3 B8694034 4-Bromo-2-(2-oxocyclopentyloxy)anisole CAS No. 185244-57-9

4-Bromo-2-(2-oxocyclopentyloxy)anisole

Cat. No. B8694034
M. Wt: 285.13 g/mol
InChI Key: BIUHJCSPFGAWEZ-UHFFFAOYSA-N
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Patent
US06514996B2

Procedure details

A mixture of 5-bromo-2-methoxyphenol (6.31 g), α-chlorocyclopentanone (6.9 ml), potassium carbonate (9.57 g), and DMF (63 ml) was stirred at 90° C. for 2 hours. α-Chlorocyclopentanone (14 ml) was further added to the mixture, followed by stirring at 90° C. for one hour. After being allowed to stand for cooling, water was added to the mixture followed by extraction with ether. The organic, layer was washed with a 1N aqueous solution of sodium hydroxide and then with a saturated saline, and dried over sodium sulfate. The solvent, was distilled off, and the residue was purified by column chromatography (silica gel, hexane:ethyl acetate=2:1) to give Compound IIl-a (11.8 g, 99%) as an oily substance.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.[CH2:11]1[CH2:16][C:14](=[O:15])[CH:13](Cl)[CH2:12]1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([O:8][CH:13]2[CH2:12][CH2:11][CH2:16][C:14]2=[O:15])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.31 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)OC
Name
Quantity
6.9 mL
Type
reactant
Smiles
C1CC(C(=O)C1)Cl
Name
Quantity
9.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
63 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C1CC(C(=O)C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 90° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The organic, layer was washed with a 1N aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated saline, and dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent, was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, hexane:ethyl acetate=2:1)
CUSTOM
Type
CUSTOM
Details
to give Compound IIl-a (11.8 g, 99%) as an oily substance

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)OC)OC1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.